![molecular formula C5H8N2O B1315126 Methyl-(5-methyl-isoxazol-3-YL)-amine CAS No. 55809-40-0](/img/structure/B1315126.png)
Methyl-(5-methyl-isoxazol-3-YL)-amine
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Overview
Description
Methyl-(5-methyl-isoxazol-3-YL)-amine, also known as 5-methyl-isoxazol-3-amine, is a chemical compound that has been widely used in scientific research and laboratory experiments. This compound is an organic amine with a molecular formula of C4H9NO. It is a colorless solid with a melting point of 79-81 °C and a boiling point of 127-129 °C. It is soluble in water and ethanol, and is soluble in organic solvents such as acetone, ether, and chloroform.
Scientific Research Applications
Inhibition of Human Carbonic Anhydrase Isoenzymes
This compound has been studied for its potential to inhibit human carbonic anhydrase (hCA) isoenzymes I, II, VII, and XII, which are involved in various physiological and pathological processes .
Anticancer Applications
Derivatives of Methyl-(5-methyl-isoxazol-3-YL)-amine have been synthesized and evaluated for their anticancer properties, showing promise in this field .
Antimicrobial Effects
Research has also explored the antimicrobial effects of this compound, with studies reporting the synthesis and evaluation of derivatives for their potential use against various microbial infections .
Mechanism of Action
Target of Action
Methyl-(5-methyl-isoxazol-3-YL)-amine primarily targets the P2Y12 receptor . The P2Y12 receptor is a G-protein coupled receptor that plays a crucial role in platelet aggregation and thus, blood clotting. It is also known to interact with the acetylcholine nicotinic receptor , which is involved in neurotransmission.
Mode of Action
The compound acts as an inhibitor of the P2Y12 receptor . By binding to this receptor, it prevents the activation of the receptor, thereby inhibiting platelet aggregation.
Biochemical Pathways
The inhibition of the P2Y12 receptor affects the platelet activation pathway . This can lead to a decrease in blood clot formation, potentially providing a therapeutic effect in conditions where clotting is a risk. The modulation of the acetylcholine nicotinic receptor can influence neurotransmission pathways , potentially affecting neurological functions .
Result of Action
The primary result of Methyl-(5-methyl-isoxazol-3-YL)-amine’s action is the inhibition of platelet aggregation due to its interaction with the P2Y12 receptor . This could potentially be used to prevent thrombosis in clinical settings. Its interaction with the acetylcholine nicotinic receptor could also have effects on neurological function .
properties
IUPAC Name |
N,5-dimethyl-1,2-oxazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-3-5(6-2)7-8-4/h3H,1-2H3,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFXNGHPOLZJLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503264 |
Source
|
Record name | N,5-Dimethyl-1,2-oxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-(5-methyl-isoxazol-3-YL)-amine | |
CAS RN |
55809-40-0 |
Source
|
Record name | N,5-Dimethyl-1,2-oxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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